M2I-1 (5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione) is a small molecule identified through a fluorescence polarization-based screen. [] It functions as a protein-protein interaction inhibitor, specifically targeting the interaction between Mad2 and Cdc20. [] This interaction is crucial for the spindle assembly checkpoint (SAC), a cellular mechanism ensuring accurate chromosome segregation during mitosis. [] M2I-1's ability to disrupt this interaction makes it a valuable tool for studying the SAC and its role in maintaining genomic integrity. []
The synthesis of M2I-1 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While detailed synthetic routes are not extensively documented in public literature, it has been noted that the compound can be synthesized through methods involving amine coupling and possibly utilizing various protecting groups for functional groups during the synthesis process.
A relevant study highlights the mass spectrometric analysis of M2I-1, indicating that it can be incubated with Mad2 protein to form adducts, which are then analyzed to confirm successful synthesis and activity . Specific parameters such as solvent choice (e.g., phosphate-buffered saline) and incubation times are critical for optimizing yield and purity.
The molecular structure of M2I-1 features a complex arrangement that includes a sulfonamide group, aromatic rings, and multiple nitrogen atoms contributing to its pharmacological activity. The three-dimensional conformation plays a significant role in its ability to inhibit protein-protein interactions.
Crystallographic or computational modeling studies would provide insights into its binding affinity to Mad2 and Cdc20, allowing researchers to visualize how structural modifications could enhance efficacy or reduce toxicity. The presence of functional groups capable of forming hydrogen bonds or hydrophobic interactions with target proteins is essential for its mechanism of action.
M2I-1 participates in various chemical reactions primarily related to its role as an inhibitor. Its main reaction involves binding to Mad2, preventing it from interacting with Cdc20, thereby disrupting the spindle assembly checkpoint. This action can lead to premature anaphase onset and potential cell cycle dysregulation.
In vitro studies have demonstrated that treatment with M2I-1 results in altered gene expression profiles associated with tumorigenesis. For instance, quantitative reverse transcription polymerase chain reaction assays have been utilized to measure changes in mRNA levels of target genes following treatment with M2I-1 . These reactions underscore the compound's potential utility in cancer research.
M2I-1 functions by inhibiting the interaction between Mad2 and Cdc20, which is vital for maintaining proper cell cycle regulation. The mechanism involves competitive inhibition where M2I-1 binds to Mad2, preventing its normal function in the spindle assembly checkpoint. This disruption can lead to genomic instability and increased apoptosis in cancer cells, making it a promising candidate for therapeutic applications.
Experimental data suggest that administration of M2I-1 at concentrations such as 25 µM can significantly affect tumor growth in vivo . The precise molecular interactions at play can be further elucidated through structural biology techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
M2I-1 exhibits specific physical and chemical properties that contribute to its functionality:
These properties influence its bioavailability and pharmacokinetics, which are critical factors in drug development.
M2I-1 has significant scientific applications primarily within cancer research. Its role as a Mad2 inhibitor positions it as a potential therapeutic agent for targeting cancers characterized by dysregulated cell division. Studies indicate that M2I-1 can modulate stemness properties in cancer cells, suggesting a dual role in both tumor growth inhibition and differentiation .
Additionally, M2I-1 may be explored for its potential use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms associated with aberrant spindle assembly checkpoint signaling.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: